3-Fluoro-4-methoxyphenyl methyl sulfide
Description
3-Fluoro-4-methoxyphenyl methyl sulfide is an organic compound with the molecular formula C8H9FO2S. It is a versatile small molecule scaffold used in various chemical reactions and applications . The compound features a fluorine atom, a methoxy group, and a methyl sulfide group attached to a benzene ring, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
2-fluoro-1-methoxy-4-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FOS/c1-10-8-4-3-6(11-2)5-7(8)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYAKYSVAWECNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)SC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methoxyphenyl methyl sulfide typically involves the reaction of 3-fluoro-4-methoxyphenol with methylthiolating agents under specific conditions. One common method is the use of methyl iodide and a base such as potassium carbonate in a solvent like acetone. The reaction proceeds via nucleophilic substitution, where the methoxy group is introduced to the phenol ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methoxyphenyl methyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Methyl iodide, potassium carbonate, acetone.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Regeneration of the sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-methoxyphenyl methyl sulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methoxyphenyl methyl sulfide involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups present. Its effects are mediated through pathways involving the formation of covalent bonds with target molecules, leading to changes in their chemical properties and biological activities .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxyphenyl methyl sulfide: C8H9FO2S
(2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane: C9H11FO2S
(3,5-Difluoro-4-methoxyphenyl)boronic acid: C7H7BF2O3
Uniqueness
This compound is unique
Biological Activity
3-Fluoro-4-methoxyphenyl methyl sulfide (C₈H₉FOS) is an organosulfur compound that has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, chemical properties, and relevant research findings.
The molecular structure of this compound includes a methoxy group and a fluorine atom attached to a phenyl ring, along with a methyl sulfide functional group. The presence of the electron-withdrawing fluorine atom is significant as it may influence the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can act as both a nucleophile and an electrophile, facilitating reactions that lead to the formation of covalent bonds with target molecules. This interaction can result in altered chemical properties and biological activities, particularly in pathways related to antimicrobial and anticancer effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, although specific data on its efficacy is limited. Further investigations are necessary to elucidate its full antimicrobial potential.
Anticancer Activity
The compound has been explored for its potential as an anticancer agent. Studies on structurally related compounds have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives with similar functional groups have demonstrated low micromolar growth inhibitory values against various cancer cell lines, including breast and colon cancer models . This suggests that this compound may also possess similar properties, warranting further exploration.
Case Study: Synthesis and Biological Evaluation
A study focused on the synthesis of fluoro-substituted phenyl compounds, including this compound, evaluated their biological activities against cancer cell lines. The findings indicated that certain derivatives exhibited significant growth inhibition, suggesting potential applications in cancer therapy .
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₈H₉FOS | Contains one fluorine atom; investigated for anticancer properties |
| 3,5-Difluoro-4-methoxyphenyl methyl sulfide | C₉H₁₀F₂OS | Dual fluorination; potential for enhanced biological activity |
| 4-Methoxyphenyl ethyl sulfide | C₉H₁₂OS | Lacks fluorine; serves as a baseline for comparison |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
